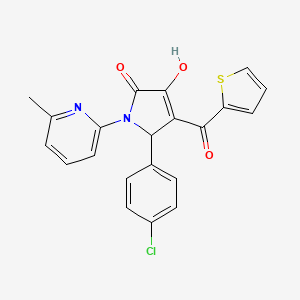![molecular formula C14H14N4S2 B12342175 1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12342175.png)
1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core with benzyl and methylthio substituents, contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like ceric ammonium nitrate (CAN) to facilitate the reactions .
Chemical Reactions Analysis
1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where boron reagents are used to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio groups typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its observed anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:
1-Benzyl-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with methyl groups instead of methylthio groups, leading to different chemical reactivity and biological activity.
1-Phenyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Substitution of the benzyl group with a phenyl group, which can affect the compound’s binding affinity and selectivity for biological targets.
1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: Chlorine substituents instead of methylthio groups, resulting in different electronic properties and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable molecule for further research and development in medicinal chemistry, biology, and related fields.
Properties
Molecular Formula |
C14H14N4S2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-benzyl-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H14N4S2/c1-19-13-11-8-15-18(9-10-6-4-3-5-7-10)12(11)16-14(17-13)20-2/h3-8H,9H2,1-2H3 |
InChI Key |
IMTPMEZELWYWIH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1C=NN2CC3=CC=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-6-[(4-fluorophenyl)methyl]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342109.png)
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B12342114.png)

![methyl 2-[(Z)-2-iodoethenyl]benzoate](/img/structure/B12342120.png)

![N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342133.png)
![Benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12342144.png)
![(5E)-2-(4-bromophenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12342146.png)
![N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide](/img/structure/B12342150.png)

![7-oxo-N-[(oxolan-2-yl)methyl]-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12342164.png)


